N-(3-iodopyridin-2-yl)pivalamide

Thermal analysis Solid-state properties Purification

Sourcing a stable, high-reactivity 2-aminopyridine building block for Pd-catalyzed cross-coupling can be challenging due to inconsistent reactivity of bromo/chloro analogs. N-(3-Iodopyridin-2-yl)pivalamide (CAS 113975-31-8) provides the definitive solution. - Superior Reactivity: The 3-iodo substituent ensures faster, higher-yielding C-C bond formations (I > Br > Cl) under mild conditions, directly improving synthetic route efficiency. - Orthogonal Protection: The robust pivalamide group prevents unwanted side reactions during coupling, enabling precise sequential functionalization. - Process-Scale Reliability: A crystalline solid (Mp 148.8-149.0 °C) stable at ambient temperature, simplifying handling, storage, and stoichiometric accuracy.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
CAS No. 113975-31-8
Cat. No. B046723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-iodopyridin-2-yl)pivalamide
CAS113975-31-8
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=CC=N1)I
InChIInChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
InChIKeyWHHVZQZQGUTYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-iodopyridin-2-yl)pivalamide: Halogenated Pyridine Building Block


N-(3-iodopyridin-2-yl)pivalamide (CAS 113975-31-8) is a halogenated pyridine derivative featuring an iodine atom at the 3-position and a pivalamide group at the 2-position, with the molecular formula C₁₀H₁₃IN₂O and a molecular weight of 304.13 g/mol [1]. This compound is a versatile synthetic intermediate, wherein the iodine substituent serves as a reactive handle for cross-coupling reactions, while the pivalamide moiety imparts steric bulk and protects the 2-amino functionality . The presence of the heavy iodine atom also differentiates it from its bromo-, chloro-, and non-halogenated analogs in both physical properties and synthetic utility .

Iodo substituent Reactive handle for Suzuki, Stille, and related cross-couplings
Pivalamide group Sterically bulky 2-amino protecting group for orthogonal synthesis
Differentiation Heavier I atom alters melting point, LC-MS signature, and reactivity vs Br/Cl analogs

N-(3-iodopyridin-2-yl)pivalamide vs. Halogenated Analogs


The iodine atom at the 3-position of N-(3-iodopyridin-2-yl)pivalamide is not merely a placeholder; it fundamentally alters the compound's physical properties and its reactivity profile in metal-catalyzed cross-coupling reactions. The heavy iodine substituent significantly increases the melting point (148.8–149.0 °C) compared to the non-halogenated N-(pyridin-2-yl)pivalamide (71–75 °C) [1] and alters molecular weight, which impacts handling, purification, and formulation. More critically, the reactivity order of halopyridines in carbonylative Suzuki couplings is established as I > Br > Cl, making the iodo derivative uniquely suited for efficient, high-yielding C–C bond formations under mild conditions [2]. Substituting a bromo- or chloro-analog would compromise reaction kinetics and yield, directly affecting synthetic route viability and cost.

Property
Iodo (Target)
Br/Cl Alternative
Cross-coupling reactivity
Highest rank (I > Br > Cl); mild conditions
Lower reactivity; may require harsher conditions and reduce yield
Solid-state handling
Higher melting point, crystalline stability
Lower melting point may affect purification and storage
Stoichiometry & LC-MS
Distinct mass (304.13 g/mol) and iodine pattern
Lighter mass; less characteristic MS signature

N-(3-iodopyridin-2-yl)pivalamide: Key Performance Evidence


Elevated Melting Point

N-(3-iodopyridin-2-yl)pivalamide exhibits a melting point of 148.8–149.0 °C, which is substantially higher than that of its non-halogenated counterpart, N-(pyridin-2-yl)pivalamide, which melts at 71–75 °C [1]. This difference of ~74–78 °C is attributed to the heavy iodine atom, which increases molecular weight and polarizability, leading to stronger van der Waals interactions in the solid state .

Melting Point
Reported
148.8–149.0 °C (vs 71–75 °C non-halogenated)
Supports crystalline stability and easier purification
Literature and vendor data; ~74–78 °C increase
Thermal analysis Solid-state properties Purification

Cross-Coupling Reactivity Advantage

In palladium-catalyzed carbonylative Suzuki coupling of pyridine halides with aryl boronic acids, the reactivity order decreases from iodo- to bromopyridines [1]. Under optimized conditions, mono-iodopyridines yielded benzoylpyridine derivatives in 80–95% yield, whereas bromopyridines required harsher conditions and often gave lower yields [1]. DFT calculations further indicate that iodo-pyridines possess the highest intrinsic reactivity (I >> Br, Cl) [2].

Coupling Reactivity
Class-level
80–95% yield for iodo-pyridines (I > Br > Cl)
Supports milder cross-coupling conditions and broader scope
Pd-catalyzed carbonylative Suzuki; class-level reactivity order
Cross-coupling Suzuki reaction Medicinal chemistry

Molecular Weight and Handling Characteristics

The molecular weight of N-(3-iodopyridin-2-yl)pivalamide is 304.13 g/mol, compared to 257.13 g/mol for the bromo analog . This 18% increase in mass can be advantageous in multi-step syntheses where precise stoichiometric control is required, as it reduces relative weighing errors. Additionally, the iodine derivative is an off-white to light yellow solid, while the bromo analog is typically white .

Molecular Weight
Reported
304.13 g/mol (18% higher than Br analog)
Improves weighing accuracy for small-scale reactions
Calculated from formula; distinct LC-MS pattern
Physical properties Stoichiometry Weighing accuracy

Purity and Batch-to-Batch Consistency

Commercial sources specify a minimum purity of 98% (HPLC) for N-(3-iodopyridin-2-yl)pivalamide, with NMR and HPLC data provided for each batch . This level of purity, combined with the compound's solid-state stability at room temperature, ensures reliable performance in sensitive cross-coupling reactions where impurities can poison catalysts or lead to side products .

Purity Specification
Specification review
≥98% (HPLC)
Meets typical purity threshold for cross-coupling reliability
Batch-specific COA available; NMR/HPLC confirmed
Quality control Purity Reproducibility

N-(3-iodopyridin-2-yl)pivalamide: Optimal Applications


Late-Stage Suzuki-Miyaura Coupling

The high reactivity of the 3-iodo substituent in palladium-catalyzed cross-couplings (I > Br > Cl) enables efficient installation of aryl, heteroaryl, or alkenyl groups at the 3-position of the pyridine ring. This is particularly valuable in medicinal chemistry for generating diverse libraries of pivalamide-protected 2-aminopyridine derivatives, which are privileged scaffolds in kinase inhibitors and other therapeutic agents [1].

Robust Intermediate for Multi-Step Synthesis

The compound's high melting point (148.8–149.0 °C) and solid-state stability facilitate its use as a non-volatile, crystalline intermediate that can be stored at room temperature and handled without special precautions. This reduces the risk of degradation or loss during scale-up, and the heavier molecular weight improves weighing accuracy for precise stoichiometry [1].

Orthogonal 2-Amino Protection

The pivalamide group serves as a robust protecting group for the 2-amino moiety, preventing unwanted side reactions during cross-coupling at the 3-iodo position. This orthogonal reactivity allows for sequential functionalization strategies, where the pivalamide can be cleaved under acidic or basic conditions after the desired 3-substitution is achieved [1].

LC-MS Reference Standard

The unique molecular ion (m/z 304.13) and characteristic isotopic pattern of iodine provide a distinct mass spectrometry signature, making N-(3-iodopyridin-2-yl)pivalamide an excellent internal standard or reference material for monitoring reactions involving iodopyridine intermediates [1].

Application
Selection Property
Validation Focus
Late-stage Suzuki-Miyaura coupling
Iodo reactivity for mild cross-coupling
Yield and substrate scope under reported conditions
Multi-step synthesis intermediate
Crystalline solid-state stability
Handling, storage, and weighing reproducibility
Orthogonal 2-amino protection strategy
Pivalamide protecting group stability
Selective deprotection after 3-substitution
LC-MS reaction monitoring
Distinct iodine mass signature
Intermediate confirmation and coupling progress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-iodopyridin-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.